![molecular formula C20H24N2O3S B2586097 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide CAS No. 921795-03-1](/img/structure/B2586097.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide
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Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.48. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research in this area often focuses on the synthesis of novel compounds with potential biological activities. The synthesis involves complex reactions to form the desired chemical structures, followed by characterization using techniques such as NMR, IR, Mass Spectrometry, and X-ray diffraction. These steps are crucial for confirming the chemical structure and purity of the synthesized compounds.
Potential Biological Activities
The synthesized compounds are usually evaluated for various biological activities, such as antimicrobial, anti-inflammatory, antitumor, and antiallergic effects. This involves in vitro and in vivo assays to determine their effectiveness against specific targets, such as bacteria, fungi, cancer cell lines, or inflammatory markers. The goal is to discover compounds with significant biological activities that could lead to the development of new therapeutic agents.
Medicinal Chemistry Applications
Compounds with promising biological activities are further studied in medicinal chemistry to understand their mechanism of action, optimize their properties for better efficacy and selectivity, and minimize potential side effects. This involves structure-activity relationship (SAR) studies, molecular docking, and pharmacokinetic evaluations to design more effective and safer drugs.
References
While specific papers on "N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide" were not found, research in similar areas includes:
- Synthesis and biological evaluation of compounds for anti-inflammatory and antitumor activities (Radwan, Shehab, & El-Shenawy, 2009)
- Investigation of antimicrobial properties of novel synthetic compounds (Patil et al., 2017)
- Development of compounds with antiallergic activity through synthesis and pharmacological evaluation (Muramatsu et al., 1993)
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-4-9-22-16-8-7-14(21-18(23)12-15-6-5-10-26-15)11-17(16)25-13-20(2,3)19(22)24/h5-8,10-11H,4,9,12-13H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCJSNUIXUOXEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CS3)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide |
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